molecular formula C17H26BNO4S B8175661 1-[3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine

1-[3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine

Cat. No.: B8175661
M. Wt: 351.3 g/mol
InChI Key: FVHNCTFHRDKVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine ring connected via a sulfonyl group to a benzene ring substituted with a methyl group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 4-position. Its molecular formula is C17H24BNO4S (calculated from structural analogs in ). The sulfonyl group enhances electron-withdrawing properties, stabilizing the boron center for applications in Suzuki-Miyaura cross-coupling reactions (see ). Pyrrolidine derivatives are widely used in medicinal chemistry and catalysis due to their conformational flexibility and hydrogen-bonding capabilities.

Properties

IUPAC Name

1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4S/c1-13-12-14(24(20,21)19-10-6-7-11-19)8-9-15(13)18-22-16(2,3)17(4,5)23-18/h8-9,12H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHNCTFHRDKVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine is a synthetic organic molecule with potential biological applications. Its structure includes a pyrrolidine ring and a sulfonyl group attached to a substituted benzene. This article reviews its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C14H19BN2O2
  • Molecular Weight : 258.12 g/mol
  • CAS Number : 1227911-51-4
  • Structural Features : The compound features a dioxaborolane moiety which is known for its role in drug design and development.

Inhibitory Effects on Enzymes

Recent studies have focused on the compound's inhibitory effects on various enzymes. Notably, it has been evaluated for its activity against cholinesterases, which are critical in neurotransmission.

Enzyme IC50 Value (μM) Comparison
Acetylcholinesterase (AChE)157.31Moderate inhibition
Butyrylcholinesterase (BChE)46.42Comparable to physostigmine

The compound demonstrated selective inhibition towards butyrylcholinesterase over acetylcholinesterase, indicating potential for treating conditions like Alzheimer's disease where BChE activity is often elevated .

Anticancer Activity

Research has suggested that compounds with similar structural motifs may possess anticancer properties. The dioxaborolane group is particularly noted for its ability to interact with biological targets involved in cancer progression.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases that are dysregulated in cancer cells.
  • Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Limited data available; however, compounds with similar structures often exhibit good oral bioavailability.
  • Metabolism : Likely undergoes hepatic metabolism; further studies are needed to elucidate the metabolic pathways.
  • Toxicity : Preliminary assessments indicate low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary.

Comparison with Similar Compounds

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

  • Structure : Replaces the sulfonyl group with a benzyl linkage and substitutes chlorine at the 3-position of the benzene ring.
  • Molecular Formula: C17H25BClNO2.
  • Key Differences: Substituent: Chlorine (electron-withdrawing) vs. methyl (electron-donating) alters electronic properties.
  • Applications : Suitable for alkyl-alkyl couplings due to reduced steric hindrance.

1-[[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]-pyrrolidine

  • Structure : Methyl group at the 2-position instead of 3 on the benzene ring.
  • Molecular Formula: C17H26BNO4S.
  • Electronic Effects: Similar electron-withdrawing sulfonyl group but altered spatial arrangement.

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine (A835839)

  • Structure : Lacks the methyl group on the benzene ring.
  • Molecular Formula: C16H24BNO4S.
  • Stability: Increased susceptibility to protodeboronation due to fewer electron-donating substituents.

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine

  • Structure : Benzyl linkage instead of sulfonyl.
  • Molecular Formula: C17H26BNO2 (estimated from ).
  • Key Differences :
    • Electronic Effects : Benzyl group is less electron-withdrawing, reducing stabilization of the boron center.
    • Applications : Likely used in less demanding coupling reactions or as a precursor in multi-step syntheses.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituent (Position) Linkage Key Applications
Target Compound C17H24BNO4S 3-Methyl (benzene) Sulfonyl Cross-coupling, medicinal intermediates
1-(3-Chloro-4-(dioxaborolan-2-yl)benzyl)pyrrolidine C17H25BClNO2 3-Chloro (benzene) Benzyl Alkyl-alkyl couplings
1-[[2-Methyl-4-(dioxaborolan-2-yl)phenyl]sulfonyl]-pyrrolidine C17H26BNO4S 2-Methyl (benzene) Sulfonyl Sterically hindered couplings
A835839 C16H24BNO4S None (benzene) Sulfonyl High-reactivity cross-coupling
1-[3-(dioxaborolan-2-yl)benzyl]pyrrolidine C17H26BNO2 None (benzene) Benzyl Intermediate synthesis

Research Findings and Implications

  • Electronic Effects : Sulfonyl groups enhance boron reactivity in cross-coupling by stabilizing the transition state. Methyl or chloro substituents modulate this effect through steric and electronic interactions.
  • Stability : Methyl groups improve protodeboronation resistance compared to unsubstituted analogs (e.g., A835839).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.